molecular formula C9H18ClN B11821163 Octahydro-1H-inden-1-amine hydrochloride

Octahydro-1H-inden-1-amine hydrochloride

Katalognummer: B11821163
Molekulargewicht: 175.70 g/mol
InChI-Schlüssel: OTDZGOMKRQHISR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol . It is a derivative of indane, a bicyclic hydrocarbon, and is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-inden-1-amine hydrochloride typically involves the hydrogenation of indanone derivatives. One common method is the catalytic hydrogenation of 1H-indan-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The resulting octahydro-1H-inden-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and conversion to the desired product. The final product is purified through crystallization or recrystallization techniques to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Octahydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Octahydro-1H-inden-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of octahydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its fully hydrogenated indane structure, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C9H18ClN

Molekulargewicht

175.70 g/mol

IUPAC-Name

2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C9H17N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h7-9H,1-6,10H2;1H

InChI-Schlüssel

OTDZGOMKRQHISR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)CCC2N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.